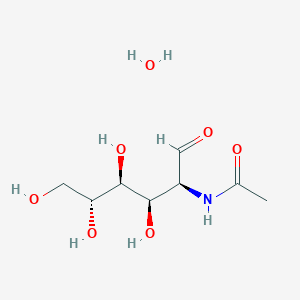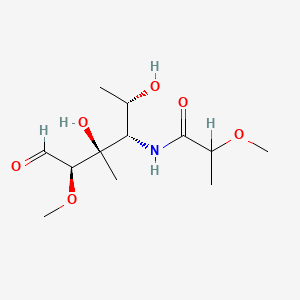![molecular formula C22H32N6 B1676987 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 195055-03-9](/img/structure/B1676987.png)
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
Vue d'ensemble
Description
NBI-30775, also known as R121919, is a CRF1 receptor antagonist. R121919 attenuates the severity of precipitated morphine. Treatment with R121919 improves sleep-EEG in patients with depression. R121919 attenuates stress-elicited sleep disturbances in rats, particularly in those with high innate anxiety.
Applications De Recherche Scientifique
Neuroendocrine Regulation
R121919 has been studied for its effects on the hypothalamic-pituitary-adrenal (HPA) axis, which is the central stress response system. It acts as a CRF1 receptor antagonist and has been shown to attenuate the neuroendocrine activation observed after the precipitation of benzodiazepine withdrawal in dependent rats . This suggests its potential application in moderating the HPA axis’s response to stress.
Behavioral Pharmacology
In behavioral studies, R121919 has demonstrated anxiolytic properties. It has been found to reduce anxiety-related behaviors in rodents subjected to stress . This points to its application in research focused on anxiety and stress disorders, providing a tool for understanding the behavioral aspects of these conditions.
Psychopharmacology
R121919’s role in psychopharmacology is significant due to its impact on the CRF neurotransmission system, which is implicated in the pathophysiology of depression and anxiety. Its ability to modulate CRF receptors suggests its utility in exploring therapeutic approaches for mood disorders .
Addiction and Withdrawal Research
The compound has been used to study the neurobiological mechanisms of drug withdrawal. By blocking CRF1 receptors, R121919 can reduce the severity of withdrawal symptoms from drugs of abuse, such as benzodiazepines, indicating its potential in addiction research .
Stress-Induced Behavioral Arousal
Research has shown that R121919 can attenuate stress-, novelty-, and shock-induced increases in behavioral arousal. This is correlated with its competitive blockade of central CRF, highlighting its application in studies of stress-induced behavioral changes .
Endocrine Response to Stress
R121919 has been used to explore the endocrine components of the stress response. By attenuating peak plasma adrenocorticotropic hormone (ACTH) and corticosterone concentrations, it provides insights into the hormonal aspects of stress and its management .
Neurobiology of Mental Disorders
Given its effects on CRF systems, R121919 is a valuable tool in the neurobiology of mental disorders. It helps in understanding the neurochemical pathways involved in affective and anxiety disorders, potentially leading to new therapeutic targets .
Pharmacodynamics and Receptor Occupancy
Studies involving R121919 also focus on pharmacodynamics, particularly receptor occupancy and its correlation with in vivo efficacy. This research is crucial for drug development, as it informs dosage and effectiveness related to receptor engagement .
Mécanisme D'action
Target of Action
The primary target of 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine, also known as R121919, is the Corticotropin-Releasing Factor 1 (CRF1) receptor . The CRF1 receptor plays a crucial role in coordinating the mammalian endocrine, autonomic, and behavioral responses to stress .
Mode of Action
R121919 acts as an antagonist to the CRF1 receptor . By binding to this receptor, it prevents the Corticotropin-Releasing Factor (CRF) from activating the receptor, thereby inhibiting the stress response . This results in a dose-dependent attenuation of peak plasma adrenocorticopin hormone (ACTH) and corticosterone concentrations .
Biochemical Pathways
The interaction of R121919 with the CRF1 receptor affects the hypothalamic-pituitary-adrenal (HPA) axis . This axis is a major endocrine system that regulates the body’s response to stress. By inhibiting the CRF1 receptor, R121919 attenuates the HPA axis responsivity .
Pharmacokinetics
It is known that r121919 is lipophilic and can be administered intravenously . In one study, it was found that a dose of R121919 was associated with approximately an 85% occupancy of the CRF1 receptor in the cortex measured 75-min post-subcutaneous injection .
Result of Action
The molecular and cellular effects of R121919’s action include a decrease in the levels of ACTH and corticosterone, hormones involved in the stress response . This leads to an overall reduction in anxiety-like behaviors in animal models .
Action Environment
The efficacy and stability of R121919 can be influenced by various environmental factors. For instance, the stress level of the environment can impact the effectiveness of R121919. In a high-stress environment, the compound’s ability to attenuate the stress response may be more noticeable . .
Propriétés
IUPAC Name |
3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3/h12-14H,8-11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNRUWYFVIGKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173162 | |
| Record name | NBI-30775 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine | |
CAS RN |
195055-03-9 | |
| Record name | NBI-30775 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195055039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NBI-30775 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NBI-30775 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G82N555U1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















